molecular formula C49H40N2O4P2PdS B2797184 (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline CAS No. 1602922-03-1

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline

Cat. No.: B2797184
CAS No.: 1602922-03-1
M. Wt: 921.3
InChI Key: RKPGNKWNXMCYQX-UHFFFAOYSA-M
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Description

The compound "(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane; methanesulfonic acid; palladium; 2-phenylaniline" represents a multicomponent system likely designed for catalytic or synthetic applications. Below is a detailed breakdown of its constituents:

  • Methanesulfonic acid (MSA): A strong organic acid (pKa ≈ -1.9) used as a catalyst or proton source, notable for its non-oxidizing properties and solubility in organic media .
  • Palladium: A transition metal widely employed in cross-coupling reactions (e.g., Suzuki, Heck) due to its versatile redox chemistry.
  • 2-Phenylaniline: An aromatic amine that may act as a substrate, ligand modifier, or intermediate in catalytic cycles.

This system likely synergizes the ligand’s coordination strength, MSA’s acidic activation, palladium’s catalytic activity, and 2-phenylaniline’s reactivity.

Properties

IUPAC Name

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H27NOP2.C12H10N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-26,37H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXQGGFJCNBWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H41N2O4P2PdS-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

922.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602922-03-1
Record name 4,6-bis(diphenylphosphanyl)-10H-phenoxazine; {2'-amino-[1,1'-biphenyl]-2-yl}palladio methanesulfonate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline typically involves multiple steps. The process begins with the preparation of the ligand, (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane , which is then complexed with palladium. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used, and the reactions are typically carried out at elevated temperatures to ensure complete formation of the complex.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated systems for adding reagents, and more efficient purification techniques such as column chromatography or recrystallization. The use of continuous flow reactors could also be considered to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of palladium.

    Reduction: It can be reduced back to its original state or to other lower oxidation states.

    Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride or hydrazine for reduction reactions. Substitution reactions often require the presence of a base, such as triethylamine, and are carried out in solvents like acetonitrile or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(II) or palladium(IV) complexes, while reduction reactions could produce palladium(0) complexes. Substitution reactions typically result in the formation of new palladium-ligand complexes.

Scientific Research Applications

Catalytic Properties

The compound exhibits notable catalytic activity in various organic reactions, particularly:

  • Cross-Coupling Reactions : It is effective in Suzuki-Miyaura and Heck reactions, which are essential for synthesizing complex organic molecules.

Case Study: Catalytic Efficiency

A study demonstrated that the compound could effectively catalyze the formation of biaryl compounds through Suzuki coupling reactions with high yields and selectivity. This highlights its potential as a powerful catalyst in organic synthesis.

Medicinal Applications

Research indicates potential applications in drug development, particularly in synthesizing complex pharmaceutical compounds. The unique ligand structure enhances the compound's reactivity and selectivity, making it valuable for creating new therapeutic agents.

Case Study: Drug Development

In a recent investigation, the compound was employed as a catalyst in synthesizing an anti-cancer agent, showcasing its potential in pharmaceutical applications. Its ability to facilitate complex chemical transformations makes it an attractive candidate for drug synthesis.

Industrial Applications

In addition to its use in academic research, this compound has significant industrial applications:

  • Fine Chemicals Production : It is used in producing fine chemicals and materials, including polymers.
  • Advanced Materials for Electronics : The compound's properties make it suitable for developing advanced materials used in electronic devices.

Mechanism of Action

The mechanism by which (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline exerts its effects is primarily through its role as a catalyst. The palladium center facilitates various chemical transformations by providing a site for the reactants to come together and react more efficiently. The ligands stabilize the palladium center and can influence the reactivity and selectivity of the catalyst. Molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds, which are crucial in many organic synthesis processes.

Comparison with Similar Compounds

Key Findings :

  • MSA’s non-oxidative nature prevents undesired side reactions (e.g., sulfonation) in acid-catalyzed esterifications, outperforming H₂SO₄ .
  • Its high solubility in polar aprotic solvents (e.g., acetonitrile) enables homogeneous catalysis, unlike HCl, which forms gaseous byproducts .
  • Marine bacteria degrade MSA into CO₂ and sulfite, enhancing its eco-profile compared to persistent sulfonic acids .

Palladium vs. Other Transition Metal Catalysts

Palladium’s efficacy in cross-coupling reactions is benchmarked against nickel and platinum:

Property Palladium Nickel Platinum
Redox Potential (E°) Moderate Low High
Air Stability Sensitive to O₂ Pyrophoric Stable
Ligand Dependence High (e.g., phosphines) Moderate Low
Cost High Low Very High

Key Findings :

  • Palladium’s compatibility with phosphine ligands (e.g., the phenoxazine-derived ligand in this system) enhances catalytic turnover in aryl-aryl couplings .
  • Nickel, though cheaper, requires stringent anhydrous conditions and exhibits lower functional group tolerance .

(6-Diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane vs. Common Phosphine Ligands

This ligand’s phenoxazine core and dual phosphine donors offer distinct advantages over monodentate (e.g., PPh₃) and bidentate (e.g., dppe) ligands:

Property Phenoxazine Ligand PPh₃ dppe
Denticity Bidentate Monodentate Bidentate
Steric Bulk High (rigid backbone) Moderate Moderate
Electronic Modulation Strong π-acceptance Weak Moderate
Stability Under Acid Resistant (aromatic core) Degrades Degrades

Key Findings :

  • The rigid phenoxazine scaffold improves thermal stability and prevents ligand dissociation in acidic media (e.g., with MSA) .

2-Phenylaniline vs. Substituted Anilines

2-Phenylaniline’s electronic and steric properties differ from simpler aniline derivatives:

Property 2-Phenylaniline Aniline 4-Methoxyaniline
Steric Hindrance High (ortho-substituent) Low Moderate
Electron Density Moderate (donor) Moderate High (donor)
Application Bulky substrates Simple amines Electron-rich couplings

Key Findings :

  • The ortho-phenyl group in 2-phenylaniline impedes undesired side reactions (e.g., dimerization) in palladium-mediated aminations .
  • Its moderate electron density balances reactivity and stability in acidic conditions .

Biological Activity

The compound (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane; methanesulfonic acid; palladium; 2-phenylaniline is a complex organometallic compound that demonstrates significant biological activity, particularly in the fields of catalysis and medicinal chemistry. This article explores its biological properties, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of palladium, a transition metal known for its catalytic properties. The molecular formula is C49H41N2O4P2PdSC_{49}H_{41}N_{2}O_{4}P_{2}PdS with a molecular weight of approximately 922.3 g/mol .

PropertyValue
Molecular FormulaC49H41N2O4P2PdSC_{49}H_{41}N_{2}O_{4}P_{2}PdS
Molecular Weight922.3 g/mol
CAS Number1602922-03-1

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the preparation of the ligand (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane , followed by complexation with palladium. Key reaction conditions include:

  • Inert Atmosphere : Nitrogen or argon to prevent oxidation.
  • Solvents : Commonly dichloromethane or toluene.
  • Temperature : Elevated temperatures are often required for complete formation.

Reactions may also involve oxidation and reduction processes, utilizing reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction .

Catalytic Properties

The compound exhibits notable catalytic activity in various organic reactions, particularly:

  • Cross-Coupling Reactions : Such as Suzuki-Miyaura and Heck reactions, which are pivotal in synthesizing complex organic molecules.
  • Biochemical Assays : Its catalytic properties are being explored in developing new biochemical assays that can facilitate drug discovery processes.

Medicinal Applications

Research indicates potential applications in drug development, particularly in synthesizing complex pharmaceutical compounds. The unique ligand structure enhances the compound's reactivity and selectivity, making it valuable in creating new therapeutic agents .

Case Studies

  • Catalytic Efficiency : A study demonstrated that the compound could effectively catalyze the formation of biaryl compounds through Suzuki coupling reactions with high yields and selectivity.
  • Drug Development : In a recent investigation, the compound was employed as a catalyst in synthesizing an anti-cancer agent, showcasing its potential in pharmaceutical applications.
  • Environmental Impact : Research highlighted its role in reducing toxic byproducts during chemical synthesis, indicating a lower environmental footprint compared to traditional methods .

Comparison with Similar Compounds

The compound is compared with other palladium-based catalysts like Palladium(II) acetate and N-XantPhos derivatives. Its unique ligand structure provides specific electronic and steric properties that enhance its catalytic activity more effectively than many traditional catalysts .

CompoundTypeUnique Features
Palladium(II) acetatePalladium catalystWidely used but less selective
N-XantPhosOrganophosphine ligandGood for cross-coupling but limited scope
(6-diphenylphosphanyl...)Organometallic complexHigh selectivity and efficiency in reactions

Q & A

Q. What experimental techniques are critical for characterizing the palladium-phosphine complex in this system?

Key methods include:

  • X-ray crystallography to resolve the coordination geometry of the palladium center and ligand arrangement .
  • ³¹P NMR spectroscopy to monitor phosphine ligand binding and stability under reaction conditions .
  • Thermogravimetric analysis (TGA) to assess thermal stability, particularly for the phenoxazine-phosphine ligand, which may decompose above 300°C in oxidative environments .
  • Mass spectrometry to confirm molecular weight and ligand dissociation pathways .

Q. How does methanesulfonic acid influence the reactivity of palladium in catalytic systems involving 2-phenylaniline?

Methanesulfonic acid acts as a proton source and counterion stabilizer:

  • It facilitates substrate activation by protonating intermediates (e.g., amine groups in 2-phenylaniline), enhancing electrophilicity for cross-coupling .
  • Acid concentration must be optimized to avoid ligand protonation, which could destabilize the palladium complex .

Q. What are the standard synthetic routes for preparing the phenoxazine-phosphine ligand?

  • Buchwald-Hartwig amination or Ullmann coupling to introduce diphenylphosphine groups onto the phenoxazine backbone .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate sterically hindered phosphine ligands .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported catalytic activities of this palladium complex?

Conflicting data (e.g., turnover frequency variations) may arise from solvent effects or ligand lability. Strategies include:

  • Density Functional Theory (DFT) to model transition states and identify rate-limiting steps under different conditions .
  • Microkinetic analysis to correlate experimental turnover numbers with predicted activation barriers for steps like oxidative addition or reductive elimination .

Q. What experimental controls are essential to distinguish homogeneous vs. heterogeneous palladium catalysis in this system?

  • Mercury poisoning tests : Addition of Hg(0) inhibits heterogeneous Pd nanoparticles but not molecular catalysts .
  • Dynamic light scattering (DLS) to detect nanoparticle formation during reactions .
  • Ligand-stoichiometry studies : Excess free ligand suppresses nanoparticle formation, stabilizing homogeneous catalysis .

Q. How can spectroscopic methods elucidate the role of 2-phenylaniline in stabilizing palladium intermediates?

  • In situ UV-Vis spectroscopy to track palladium oxidation state changes (e.g., Pd⁰ to Pd²⁺) during catalytic cycles .
  • EPR spectroscopy to detect radical intermediates formed via electron transfer between 2-phenylaniline and palladium .

Q. What strategies mitigate ligand decomposition in high-temperature reactions?

  • Ligand backbone fluorination to enhance thermal and oxidative stability .
  • Low-coordinating solvents (e.g., toluene) to reduce ligand-solvent interactions that promote degradation .

Methodological Guidance

  • Data Interpretation : Use Arrhenius plots to differentiate between kinetic and thermodynamic control in catalytic cycles .
  • Contradiction Resolution : Combine multivariate analysis (e.g., PCA) with mechanistic studies to isolate variables (e.g., acid concentration, ligand ratio) affecting reproducibility .

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